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molecular formula C12H13ClO3 B8809842 1-(4-Chlorophenyl)-3-(1,3-dioxolan-2-yl)propan-1-one CAS No. 147030-64-6

1-(4-Chlorophenyl)-3-(1,3-dioxolan-2-yl)propan-1-one

Cat. No. B8809842
M. Wt: 240.68 g/mol
InChI Key: CIKROGMCCUIOIG-UHFFFAOYSA-N
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Patent
US05292732

Procedure details

2-(2-Bromoethyl)-1,3-dioxolane (40 ml) was added dropwise within 15 minutes under argon and while stirring at a maximum 30° C. to a suspension of Rieke magnesium, prepared from 45.0 g of magnesium chloride, in 1500 ml of absolute tetrahydrofuran. The suspension was stirred at room temperature for 15 minutes, cooled to 0° C. and, after the addition of 43.5 g of copper(I) bromide, stirred at 5° C. for 15 minutes. After cooling to -70° C., 33 ml of 4-chlorobenzoyl chloride was added dropwise within 10 minutes. The reaction mixture was stirred at -70° C. for 15 minutes and at room temperature for 2 hours and subsequently hydrolyzed with 1000 ml of saturated ammonium chloride solution while cooling at a maximum 20° C. After the addition of 500 ml of water the mixture was extracted three times with 1000 ml of ethyl acetate each time. The combined organic extracts were washed with 1000 ml of saturated sodium chloride solution, dried over MgSO4 and freed from solvent. 63.0 g of residue were chromatographed on 2000 g of silica gel with ethyl acetate/hexane (1:1) as the eluent. 36.5 g (59%) of 4'-chloro-3(1,3-dioxolan-2-yl)propiophenone were isolated as a yellow, amorphous solid.
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
45 g
Type
reactant
Reaction Step Three
Quantity
1500 mL
Type
solvent
Reaction Step Three
Quantity
33 mL
Type
reactant
Reaction Step Four
Quantity
1000 mL
Type
reactant
Reaction Step Five
Name
copper(I) bromide
Quantity
43.5 g
Type
catalyst
Reaction Step Six
Name
Quantity
500 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][CH:4]1[O:8][CH2:7][CH2:6][O:5]1.[Mg].[Cl-].[Mg+2].[Cl-].[Cl:13][C:14]1[CH:22]=[CH:21][C:17]([C:18](Cl)=[O:19])=[CH:16][CH:15]=1.[Cl-].[NH4+]>O1CCCC1.[Cu]Br.O>[Cl:13][C:14]1[CH:22]=[CH:21][C:17]([C:18](=[O:19])[CH2:2][CH2:3][CH:4]2[O:8][CH2:7][CH2:6][O:5]2)=[CH:16][CH:15]=1 |f:2.3.4,6.7|

Inputs

Step One
Name
Quantity
40 mL
Type
reactant
Smiles
BrCCC1OCCO1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mg]
Step Three
Name
Quantity
45 g
Type
reactant
Smiles
[Cl-].[Mg+2].[Cl-]
Name
Quantity
1500 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
33 mL
Type
reactant
Smiles
ClC1=CC=C(C(=O)Cl)C=C1
Step Five
Name
Quantity
1000 mL
Type
reactant
Smiles
[Cl-].[NH4+]
Step Six
Name
copper(I) bromide
Quantity
43.5 g
Type
catalyst
Smiles
[Cu]Br
Step Seven
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The suspension was stirred at room temperature for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C.
STIRRING
Type
STIRRING
Details
stirred at 5° C. for 15 minutes
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to -70° C.
TEMPERATURE
Type
TEMPERATURE
Details
while cooling at a maximum 20° C
EXTRACTION
Type
EXTRACTION
Details
was extracted three times with 1000 ml of ethyl acetate each time
WASH
Type
WASH
Details
The combined organic extracts were washed with 1000 ml of saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
63.0 g of residue were chromatographed on 2000 g of silica gel with ethyl acetate/hexane (1:1) as the eluent

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C(CCC1OCCO1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 36.5 g
YIELD: PERCENTYIELD 59%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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